An In-Depth Technical Guide to 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid: Structure, Properties, and Applications
An In-Depth Technical Guide to 5-Fluoro-1H-benzo[d]triazole-6-carboxylic acid: Structure, Properties, and Applications
An In-Depth Technical Guide to 5-Fluoro-1H-benzo[d][1][2][3]triazole-6-carboxylic acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid, a fluorinated benzotriazole derivative of significant interest in medicinal chemistry and drug discovery. This document elucidates its chemical structure, physicochemical properties, and key spectral characteristics. Furthermore, it details a plausible synthetic pathway and discusses its potential applications as a valuable building block in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.
Introduction
Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[5] 5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid combines the benzotriazole scaffold with a strategically placed fluorine atom and a carboxylic acid moiety, making it a highly versatile intermediate for the synthesis of complex molecular architectures in drug discovery programs.[6][7]
Chemical Structure and Properties
The chemical structure of 5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid is characterized by a fused ring system consisting of a benzene ring and a 1,2,3-triazole ring. A fluorine atom is substituted at the 5-position of the benzotriazole ring, and a carboxylic acid group is present at the 6-position.
Caption: Chemical structure of 5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄FN₃O₂ | |
| Molecular Weight | 181.12 g/mol | |
| Appearance | Solid | |
| CAS Number | 1427081-62-6 | |
| InChI Key | OXEDXRQTZIOASY-UHFFFAOYSA-N | |
| SMILES | OC(C1=C(C=C2N=NNC2=C1)F)=O |
Spectroscopic Data (Predicted)
¹H NMR (in DMSO-d₆):
-
A broad singlet corresponding to the N-H proton of the triazole ring, typically observed downfield (>10 ppm).
-
Aromatic protons will appear as multiplets in the range of 7.0-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the fluorine and carboxylic acid substituents.
-
A broad singlet for the carboxylic acid proton, typically observed at >12 ppm.
¹³C NMR (in DMSO-d₆):
-
Signals for the aromatic carbons will appear in the region of 110-150 ppm. The carbons directly attached to the fluorine and nitrogen atoms will show characteristic chemical shifts and C-F coupling.
-
The carbonyl carbon of the carboxylic acid will resonate in the downfield region, typically around 165-175 ppm.
FT-IR (KBr Pellet):
-
A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.[10][11]
-
N-H stretching vibration of the triazole ring around 3100-3200 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.[10][11]
-
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A C-F stretching band, typically in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (ESI-MS):
-
In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 180.02.
-
In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 182.03.
Synthesis and Reactivity
A plausible and efficient method for the synthesis of 5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid involves the diazotization of a corresponding ortho-phenylenediamine precursor.
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the synthesis of benzotriazole derivatives.[12]
Step 1: Reduction of 4-Fluoro-5-amino-2-nitrobenzoic acid to 3,4-Diamino-5-fluorobenzoic acid
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To a solution of 4-fluoro-5-amino-2-nitrobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4-diamino-5-fluorobenzoic acid, which can be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon is a widely used and effective catalyst for this transformation.
-
Solvent Choice: Ethanol or acetic acid are common solvents for catalytic hydrogenation as they are relatively inert under the reaction conditions and can dissolve the starting material.
Step 2: Diazotization of 3,4-Diamino-5-fluorobenzoic acid
-
Dissolve the crude 3,4-diamino-5-fluorobenzoic acid in dilute aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours) until the formation of the benzotriazole is complete (monitored by TLC).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid.
Causality Behind Experimental Choices:
-
Low Temperature: Diazotization reactions are exothermic and the resulting diazonium salts can be unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition and side reactions.
-
Acidic Conditions: The presence of a strong acid is necessary for the formation of nitrous acid (from sodium nitrite), which is the active diazotizing agent.
Applications in Drug Discovery and Development
5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The benzotriazole moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation.
A key area of application for benzotriazole derivatives is in the development of protein kinase inhibitors .[13][14] Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The structural features of 5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid make it an attractive scaffold for the design of novel kinase inhibitors.
Caption: General binding mode of a benzotriazole-based kinase inhibitor.
Safety and Handling
5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid is classified as an acute toxicant (oral) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
5-Fluoro-1H-benzo[d][1][2]triazole-6-carboxylic acid is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry. Its unique structural features, including the benzotriazole core, a fluorine substituent, and a reactive carboxylic acid handle, make it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitor development. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
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